molecular formula C26H25NO6S2 B11580081 N-[(4-ethoxyphenyl)sulfonyl]-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)cyclohexanecarboxamide

N-[(4-ethoxyphenyl)sulfonyl]-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)cyclohexanecarboxamide

Cat. No.: B11580081
M. Wt: 511.6 g/mol
InChI Key: NDUIGJPJDVTULU-UHFFFAOYSA-N
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Description

N-(4-ETHOXYBENZENESULFONYL)-N-{2-OXO-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-5-YL}CYCLOHEXANECARBOXAMIDE is a complex organic compound that features a combination of sulfonamide, naphthoxathiol, and cyclohexanecarboxamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ETHOXYBENZENESULFONYL)-N-{2-OXO-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-5-YL}CYCLOHEXANECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the naphthoxathiol core, followed by the introduction of the sulfonamide and cyclohexanecarboxamide groups. Key steps include:

    Formation of the Naphthoxathiol Core: This involves the cyclization of appropriate naphthalene derivatives under controlled conditions.

    Sulfonamide Introduction: The ethoxybenzenesulfonyl group is introduced via sulfonylation reactions using reagents like sulfonyl chlorides.

    Cyclohexanecarboxamide Addition: The final step involves the coupling of the cyclohexanecarboxamide moiety, often using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ETHOXYBENZENESULFONYL)-N-{2-OXO-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-5-YL}CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-ETHOXYBENZENESULFONYL)-N-{2-OXO-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-5-YL}CYCLOHEXANECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-ETHOXYBENZENESULFONYL)-N-{2-OXO-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-5-YL}CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets, such as dopamine and serotonin receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, which is crucial for its potential antipsychotic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ETHOXYBENZENESULFONYL)-N-{2-OXO-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-5-YL}CYCLOHEXANECARBOXAMIDE is unique due to its combination of sulfonamide, naphthoxathiol, and cyclohexanecarboxamide groups, which confer distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C26H25NO6S2

Molecular Weight

511.6 g/mol

IUPAC Name

N-(4-ethoxyphenyl)sulfonyl-N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)cyclohexanecarboxamide

InChI

InChI=1S/C26H25NO6S2/c1-2-32-18-12-14-19(15-13-18)35(30,31)27(25(28)17-8-4-3-5-9-17)22-16-23-24(33-26(29)34-23)21-11-7-6-10-20(21)22/h6-7,10-17H,2-5,8-9H2,1H3

InChI Key

NDUIGJPJDVTULU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C4=CC=CC=C42)OC(=O)S3)C(=O)C5CCCCC5

Origin of Product

United States

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